Lipophilicity: n-Butyl vs. Shorter Alkyl Chains
The computed LogP of 2-chloro-5-butylbenzoic acid is 3.38 . This value represents a quantifiable increase in lipophilicity relative to the 5-isopropyl analog (LogP = 3.16) and the 5-methyl analog (calculated LogP ~2.6) [1]. The n-butyl chain provides a LogP increment of approximately +0.22 over the branched isopropyl substituent at the same position, despite identical molecular formula (C₁₀H₁₁ClO₂ for the isopropyl analog vs. C₁₁H₁₃ClO₂ for the butyl compound). This difference places 2-chloro-5-butylbenzoic acid within the optimal LogP range (3–4) for oral bioavailability and membrane permeability as described by Lipinski's guidelines, while the shorter-chain analogs fall below or at the lower boundary.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.38 (2-chloro-5-butylbenzoic acid) |
| Comparator Or Baseline | LogP = 3.16 (2-chloro-5-isopropylbenzoic acid); LogP ~2.6 (estimated, 2-chloro-5-methylbenzoic acid) |
| Quantified Difference | ΔLogP = +0.22 vs. isopropyl; ~+0.8 vs. methyl |
| Conditions | In silico calculation; standard fragment-based method |
Why This Matters
A LogP difference of 0.2–0.8 units can alter compound partitioning by a factor of 1.6–6.3× in octanol-water systems, significantly impacting pharmacokinetic distribution and target engagement in medicinal chemistry programs.
- [1] CAS Common Chemistry. 2-Chloro-5-methylbenzoic acid, CAS 6342-60-5. American Chemical Society. Available at: https://commonchemistry.cas.org/detail?cas_rn=6342-60-5. View Source
